2',5'-Dichlorobiphenyl-3-ol
Overview
Description
Synthesis Analysis
The synthesis of related dichlorobiphenyl compounds involves intricate chemical processes, often starting from simpler biphenyl structures and introducing chlorine and hydroxyl groups through various reactions. For instance, compounds like 2,3-Dichloro-3',4'-dihydroxybiphenyl, a dihydroxylated metabolite of 2,3-dichlorobiphenyl, showcase the complexity of achieving specific chlorination and hydroxylation patterns on the biphenyl framework (Dhakal, Parkin, & Lehmler, 2019).
Molecular Structure Analysis
The molecular structure of dichlorobiphenyl compounds is characterized by specific arrangements and bondings. The compound 2,3-Dichloro-3',4'-dihydroxybiphenyl, for example, exhibits intramolecular hydrogen bonding and π-π stacking interactions, highlighting the significance of molecular geometry and intermolecular forces in determining the physical and chemical behaviors of these compounds (Dhakal, Parkin, & Lehmler, 2019).
Scientific Research Applications
Metabolite Characterization and Structure
2',5'-Dichlorobiphenyl-3-ol, a metabolite of dichlorobiphenyls, has been studied for its structural characteristics. In a study by Dhakal et al. (2019), the related compound 2,3-Dichloro-3',4'-dihydroxybiphenyl, a metabolite of 2,3-dichlorobiphenyl, displayed intramolecular hydrogen bonding and π-π stacking interactions, which are significant for understanding the physical and chemical properties of these compounds (Dhakal, Parkin, & Lehmler, 2019).
Photocatalytic Degradation
The photocatalytic degradation of chlorobiphenyls in water has been explored, where compounds like 2-chlorobiphenyl undergo degradation under solar irradiation in the presence of TiO2 suspensions. This degradation process results in various intermediates, including chlorobiphenyl-ol, which is structurally related to 2',5'-Dichlorobiphenyl-3-ol. Such studies are essential for understanding the environmental fate of chlorobiphenyls and their derivatives (Hong, Wang, & Bush, 1998).
Biotransformation in Plant-Water-Soil Systems
The metabolism of dichlorobiphenyls in plant-water-soil systems has been investigated, showing the transformation of these compounds into monohydroxy and dihydroxy derivatives. This research is crucial in understanding the environmental transformation and potential accumulation of these compounds in ecosystems (Moza, Weisgerber, Klein, & Korte, 1974).
Chemical Reaction Mechanisms and Rate Constants
Research has also focused on the gas-phase reactions of dichlorobiphenyls, providing insights into the reaction rate constants and mechanisms. These studies are vital for modeling the atmospheric chemistry and fate of these compounds (Kwok, Atkinson, & Arey, 1995).
Dehalogenation and Environmental Remediation
The hydrodechlorination of dichlorobiphenyls over catalysts, such as Ni-Mo/Al2O3, has been studied for environmental remediation. This research is significant for developing methods to detoxify environments contaminated with chlorinated biphenyls (Gryglewicz et al., 2006).
properties
IUPAC Name |
3-(2,5-dichlorophenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-9-4-5-12(14)11(7-9)8-2-1-3-10(15)6-8/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRLNQOPCMALNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202176 | |
Record name | (1,1'-Biphenyl)-3-ol, 2',5'-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dichlorobiphenyl-3-ol | |
CAS RN |
53905-29-6 | |
Record name | 2′,5′-Dichloro[1,1′-biphenyl]-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53905-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-3-ol, 2',5'-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053905296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-3-ol, 2',5'-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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